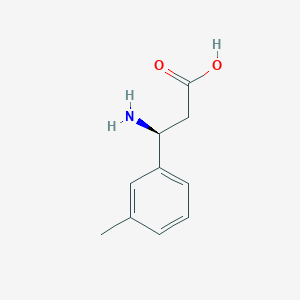

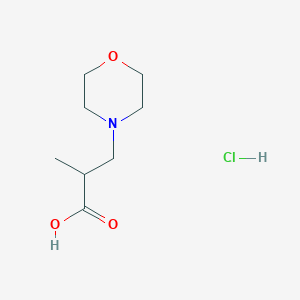

(R)-3-((叔丁氧羰基)氨基)-4-(对甲苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds with the Boc protective group has been reported. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the biosynthesis of biotin, was synthesized from L-cystine in a three-step process with an overall yield of 67% . These studies demonstrate the utility of the Boc group in complex organic syntheses.

Molecular Structure Analysis

While the molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is not explicitly discussed, the presence of the Boc group suggests that the compound would have a protected amino group, which is important for the stability of the molecule during synthesis and its reactivity. The (R)-configuration indicates that the compound is chiral, which is crucial for its biological activity.

Chemical Reactions Analysis

The Boc group is known to be stable under basic conditions but can be deprotected under acidic conditions. This allows for selective reactions to occur on other parts of the molecule without affecting the amino group. The papers provided do not detail specific reactions for (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, but the synthesis methods described for related compounds suggest that similar strategies could be employed for its synthesis and subsequent reactions .

Physical and Chemical Properties Analysis

科学研究应用

在药效基团制备中的不对称氢化

- 应用:用于烯胺酯的不对称氢化,以合成 β-氨基酸药效基团 (Kubryk 和 Hansen,2006)。

神经活性化合物中的对映选择性合成

- 应用:该化合物在神经兴奋剂类似物的对映选择性合成中发挥了作用,证明了其在神经科学研究中的重要性 (Pajouhesh 等人,2000)。

不饱和 β-氨基酸衍生物的合成

- 应用:它参与了不饱和 β-氨基酸衍生物的合成,展示了其在新型氨基酸创建中的用途 (Davies 等人,1997)。

胺保护中的 N-叔丁氧羰基化

- 应用:该化合物在胺的 N-叔丁氧羰基化中必不可少,这是合成过程中保护胺基团的重要过程 (Heydari 等人,2007)。

胶原交联

- 应用:其衍生物用于胶原交联的关键中间体的有效合成,表明其在生物医学应用中的潜力 (Adamczyk 等人,1999)。

生物素合成中的中间体

- 应用:它作为天然产物生物素合成中的关键中间体,突出了其在维生素相关研究中的重要性 (Qin 等人,2014)。

固相肽合成

- 应用:该化合物用于固相肽合成的柄合成,强调了其在肽研究中的用途 (Gaehde 和 Matsueda,2009)。

属性

IUPAC Name |

(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHQBNUMNOJEPZ-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)